molecular formula C13H13ClN2 B2533773 2-[(2,4-DINITROPHENYL)AMINO]-3-HYDROXY-2-METHYLPROPANOIC ACID CAS No. 96399-83-6

2-[(2,4-DINITROPHENYL)AMINO]-3-HYDROXY-2-METHYLPROPANOIC ACID

Cat. No.: B2533773
CAS No.: 96399-83-6
M. Wt: 232.71
InChI Key: NQBXTWUDCJPOEJ-UHFFFAOYSA-N
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Description

2-[(2,4-DINITROPHENYL)AMINO]-3-HYDROXY-2-METHYLPROPANOIC ACID is a compound that features a dinitrophenyl group attached to an amino acid derivative. This compound is notable for its applications in analytical chemistry, particularly in the derivatization of amino acids for high-performance liquid chromatography (HPLC) analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-DINITROPHENYL)AMINO]-3-HYDROXY-2-METHYLPROPANOIC ACID typically involves the reaction of 2,4-dinitrofluorobenzene with an amino acid under basic conditions. The reaction is carried out in a solvent such as methanol or ethanol, with the pH adjusted to around 9.18 using a buffer solution . The resulting product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-DINITROPHENYL)AMINO]-3-HYDROXY-2-METHYLPROPANOIC ACID undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitrophenyl derivatives with additional oxygen-containing functional groups, while reduction can produce amino derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,4-DINITROPHENYL)AMINO]-3-HYDROXY-2-METHYLPROPANOIC ACID is unique in its ability to form stable derivatives with amino acids, making it highly valuable for analytical applications. Its specific structure allows for efficient separation and quantification of amino acids, which is not as easily achieved with other similar compounds .

Properties

IUPAC Name

2-(2,4-dinitroanilino)-3-hydroxy-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O7/c1-10(5-14,9(15)16)11-7-3-2-6(12(17)18)4-8(7)13(19)20/h2-4,11,14H,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIQVESFXLKBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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